molecular formula C19H24N4O7 B15449633 Trp-Ser-Glu CAS No. 62568-64-3

Trp-Ser-Glu

Cat. No.: B15449633
CAS No.: 62568-64-3
M. Wt: 420.4 g/mol
InChI Key: UIRPULWLRODAEQ-QEJZJMRPSA-N
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Description

Trp-Ser-Glu is an oligopeptide.

Biological Activity

Trp-Ser-Glu (Tryptophan-Serine-Glutamic Acid) is a tripeptide that has garnered attention for its potential biological activities, especially in the context of neurobiology and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

This compound consists of three amino acids:

  • Tryptophan (Trp) : An essential amino acid involved in serotonin production.
  • Serine (Ser) : A non-essential amino acid that plays a role in metabolism and neurotransmitter synthesis.
  • Glutamic Acid (Glu) : An amino acid that functions as a neurotransmitter and is crucial for cellular metabolism.

The sequence of these amino acids contributes to the peptide's unique properties and biological functions.

  • Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The presence of Ser and Glu may enhance the stability and transport of Trp across the blood-brain barrier, potentially increasing serotonin synthesis .
  • Cell Signaling : Glutamic acid is known for its role as an excitatory neurotransmitter. The combination with Ser may modulate synaptic transmission and plasticity, impacting cognitive functions .
  • Cancer Targeting : Recent studies have indicated that Ser-Glu can be used as a targeting ligand for nanoparticles in cancer therapy. Specifically, it has shown selective binding to pancreatic cancer cells via the peptide transporter 1 (PEPT1), enhancing the efficacy of drug delivery systems .

Case Studies

  • Nanoparticle Functionalization : A study demonstrated that nanoparticles conjugated with Ser-Glu effectively targeted pancreatic cancer cells both in vitro and in vivo. The study showed that these nanoparticles were internalized by AsPC-1 cells, indicating the potential for targeted cancer therapies using this compound .
  • Dietary Supplementation Effects : Research on dietary Trp supplementation has highlighted its effects on behavioral responses and stress management. Increased levels of serotonin from enhanced Trp availability may contribute to improved mood and reduced anxiety .

Comparative Biological Activity

The biological activity of this compound can be compared to other peptides such as Delta-Sleep-Inducing Peptide (DSIP), which also influences sleep patterns but through different mechanisms. Below is a comparison table summarizing key aspects:

FeatureThis compoundDelta-Sleep-Inducing Peptide (DSIP)
CompositionTryptophan - Serine - Glutamic AcidVaries (contains multiple amino acids)
Primary FunctionNeurotransmitter precursorInduces sleep
Mechanism of ActionEnhances serotonin synthesisModulates sleep-wake cycles
Therapeutic ApplicationsCancer targeting, mood regulationSleep disorders

Properties

CAS No.

62568-64-3

Molecular Formula

C19H24N4O7

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H24N4O7/c20-12(7-10-8-21-13-4-2-1-3-11(10)13)17(27)23-15(9-24)18(28)22-14(19(29)30)5-6-16(25)26/h1-4,8,12,14-15,21,24H,5-7,9,20H2,(H,22,28)(H,23,27)(H,25,26)(H,29,30)/t12-,14-,15-/m0/s1

InChI Key

UIRPULWLRODAEQ-QEJZJMRPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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